5-Ketohexanoylchloride
Description
5-Ketohexanoylchloride (systematic name: 5-oxohexanoyl chloride) is an acyl chloride derivative characterized by a six-carbon chain with a ketone group at the fifth carbon and a reactive chloride group at the terminal carbonyl position. Its molecular formula is C₆H₉ClO₂, with an average molecular mass of 148.59 g/mol (calculated based on standard atomic weights). This compound is primarily utilized in organic synthesis for introducing the 5-ketohexanoyl moiety into target molecules, such as pharmaceuticals or polymers, via nucleophilic acyl substitution reactions.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
5-oxohexanoyl chloride |
InChI |
InChI=1S/C6H9ClO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3 |
InChI Key |
ONPSEKCXWKJUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5-Ketohexanoylchloride with three analogous compounds: Hex-5-enoyl chloride (unsaturated analog), Valeryl chloride (5-chloro) (halogenated analog), and Hexanoyl chloride (saturated analog).
Key Comparative Insights:
Structural Differences: this compound contains a ketone group, absent in Hex-5-enoyl chloride (which has an alkene) and Valeryl chloride (5-chloro-) (which has a chloro substituent). This ketone increases polarity, making it more soluble in polar solvents like acetone or DMF compared to the hydrophobic Hexanoyl chloride . Valeryl chloride, 5-chloro- has two chlorine atoms, leading to higher molecular mass and steric hindrance, which reduces its reactivity in nucleophilic substitutions compared to this compound .
Reactivity and Stability: The ketone in this compound enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Hex-5-enoyl chloride’s alkene group offers sites for addition reactions (e.g., hydrohalogenation), but this dual functionality complicates selective acylations compared to this compound .
Industrial Applications: this compound is niche, used in synthesizing ketone-containing bioactive molecules (e.g., anti-inflammatory agents). Hexanoyl chloride sees broader use in producing esters for fragrances and plasticizers due to its straightforward reactivity .
Research Findings and Contradictions
- Thermal Stability: Valeryl chloride, 5-chloro- decomposes at lower temperatures (~200°C) compared to this compound (>220°C), attributed to weaker C-Cl bonds .
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